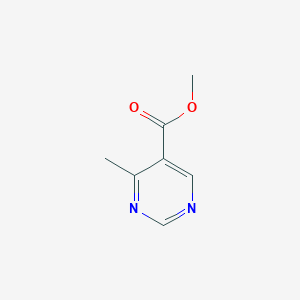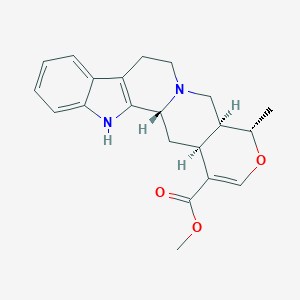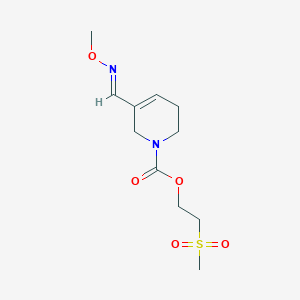![molecular formula C24H14 B127179 Dibenzo[a,l]pyrene CAS No. 191-30-0](/img/structure/B127179.png)
Dibenzo[a,l]pyrene
Overview
Description
Dibenzo[a,l]pyrene (DB[a,l]P) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a component of coal tar, which is a by-product of the combustion of fossil fuels. DB[a,l]P has been found to be toxic to humans, and it has been linked to a variety of health issues, including cancer.
Scientific Research Applications
1. Environmental Detection and Analysis
Dibenzo[a,l]pyrene, a potent carcinogen, is a concern for human health due to its presence in the environment. Innovative methods like solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry (LETRSS) have been developed for its direct determination in water samples. This approach is environmentally friendly, cost-effective, and precise, with limits of detection at the parts-per-trillion level, demonstrating its potential for real-world environmental analysis (Yu & Campiglia, 2005).
2. Understanding Carcinogenic Mechanisms
Research has identified and quantified the depurinating DNA adducts formed in mouse skin and rat mammary gland treated with this compound (DB[a,l]P), revealing insights into its carcinogenic potential. The studies show that most of the depurinating adducts were formed by one-electron oxidation, suggesting a significant role in the initiation of tumors by DB[a,l]P (Cavalieri et al., 2005).
3. Computational Analysis of Interactions
Computational simulation studies have been conducted to explore the interactions between this compound-diol-epoxides (DBPDEs) and DNA. These studies provide a deeper understanding of the molecular mechanisms of DBP-DNA interactions, which could lead to the development of novel compounds to inhibit its DNA binding ability and potentially prevent cancer (Ahmad et al., 2020).
4. Impact on Fetal Development and Carcinogenesis
Research has shown that exposure to DBP during pregnancy in mice leads to severe health consequences in offspring, including high mortality from aggressive T-cell lymphoma and lung tumors. This highlights the importance of understanding the impact of environmental pollutants like DBP on fetal development and the risk of transplacental carcinogenesis (Castro et al., 2008).
5. Glucuronidation and Detoxification
The role of the uridine-5'-diphosphate glucuronosyltransferase (UGT) family of enzymes in the glucuronidation of DB[a,l]P metabolites has been studied, revealing an important detoxification route for this pro-carcinogen. Understanding the interaction between DB[a,l]P metabolites and UGT enzymes can inform strategies for reducing the carcinogenic impact of this compound (Olson et al., 2011).
6. Oral Carcinogenesis and Tobacco Smoke Constituents
DB[a,l]P, found in tobacco smoke, has been studied for its role in inducing oral squamous cell carcinoma (OSCC) in mice. This research is crucial for understanding the mechanisms of oral carcinogenesis and the impact of tobacco smoke constituents on human health (Chen et al., 2013).
Mechanism of Action
Target of Action
Dibenzo[a,l]pyrene (DBP), a high molecular weight polycyclic aromatic hydrocarbon (PAH), primarily targets DNA . It undergoes a series of enzymatic reactions yielding electrophilic diastereomeric diol-epoxides (DEs) that subsequently bind to DNA covalently . This binding hampers the healing mechanism of cascaded biological pathways, resulting in the onset of different diseases .
Mode of Action
DBP interacts with its DNA targets through the formation of DNA adducts . The diastereomers of this compound-diol-epoxides (DBPDEs) namely- (±)-anti-, (±)-syn-, trans- and cis- forms of (-)-anti- and (+)-syn- DBPDEs, interact with DNA . For instance, (±)-anti- and (-)-syn-DBPDEs interact more strongly with dT20 while (+)-syn-DBPDE exhibits strong interaction with dG6 .
Biochemical Pathways
DBP affects the nucleotide excision repair (NER) pathway . The metabolic intermediates of DBP exhibit weak interactions with NER proteins . This imbalance of interaction tendencies relatively favors the DNA-adduct formation than the NER pathway .
Pharmacokinetics
Studies on similar pahs like benzo[a]pyrene suggest that these compounds undergo extensive metabolism .
Result of Action
The primary result of DBP’s action is the formation of DNA adducts, which can lead to mutations and potentially cancer . DBP is thought to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .
Action Environment
DBP is an environmental pollutant primarily produced by the incomplete combustion of woods, charcoals, and fossil fuels . Human exposure to DBP occurs mainly through the smoking of tobacco, inhalation of polluted air, and ingestion of food and water contaminated with combustion products . These environmental factors significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dibenzo[a,l]pyrene plays a critical role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It undergoes metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive diol-epoxides . These metabolites can covalently bind to DNA, forming DNA adducts that interfere with normal cellular processes . The compound also interacts with proteins such as BAX, Bcl-2, and p53, influencing apoptotic pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce cell proliferation and apoptosis through its interactions with key regulatory proteins . The compound influences cell signaling pathways, including the p53 and JNK pathways, leading to changes in gene expression and cellular metabolism . Additionally, it can cause DNA damage and trigger inflammatory responses in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of DNA adducts and the modulation of protein interactions. The compound’s diol-epoxide metabolites bind covalently to DNA, causing mutations and disrupting DNA repair mechanisms . It also interacts with proteins involved in apoptosis, such as caspases and Bcl-2 family members, leading to the activation of apoptotic pathways . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that prolonged exposure to the compound leads to cumulative metabolic effects, including alterations in amino acid, carbohydrate, and lipid metabolism . The compound’s stability and degradation products can influence its long-term effects on cellular function, with significant impacts observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause subtle metabolic changes, while higher doses lead to more pronounced toxic effects . In mice, high doses of this compound have been shown to induce tumors earlier than other carcinogens, although the overall tumor multiplicity may be lower . These studies highlight the compound’s dose-dependent toxicity and carcinogenicity.
Metabolic Pathways
This compound is metabolized through a series of enzymatic reactions, primarily involving cytochrome P450 enzymes . The compound undergoes hydroxylation and epoxidation, leading to the formation of diol-epoxides that can bind to DNA . These metabolic pathways are crucial for the compound’s carcinogenic effects, as the reactive metabolites are responsible for DNA adduct formation and subsequent cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, where it can exert its toxic effects . Additionally, its metabolites can be transported to different cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound and its metabolites exhibit specific subcellular localization patterns that affect their activity and function. The compound can localize to the nucleus, where it forms DNA adducts and disrupts DNA repair processes . It can also interact with mitochondrial proteins, influencing apoptotic pathways and cellular metabolism . These localization patterns are critical for understanding the compound’s mechanism of action and its impact on cellular function.
properties
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-18-16(6-1)14-17-13-12-15-7-5-11-20-19-9-3-4-10-21(19)24(18)23(17)22(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTHRSHGARDABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=CC=CC=C6C5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059753 | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo(a,l)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Pale yellow solid; [HSDB] | |
| Record name | DIBENZO(A,L)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4734 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
630.6 °C | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Water insoluble, Soluble in concentrated sulfuric acid, Soluble in olive oil | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.28 g/cu cm | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow plates from benzene/ethanol, Pale yellow plates from ethanol, Yellow crystals or flakes | |
CAS RN |
191-30-0 | |
| Record name | DIBENZO(A,L)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[def,p]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZO(A,L)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3X629VE4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
164.5 °C, MP: 164-165 °C | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dibenzo[a,l]pyrene (dibenzo[def,p]chrysene), a potent polycyclic aromatic hydrocarbon (PAH), primarily interacts with DNA through its metabolically activated form, this compound-11,12-dihydrodiol-13,14-epoxide (DB[a,l]PDE). DB[a,l]PDE forms covalent adducts with deoxyadenosine (dA) and deoxyguanosine (dG) residues in DNA [ [] https://www.semanticscholar.org/paper/830c9fa91ed2395b5e591919a9eaf78f6dde647d ]. These adducts distort DNA structure, interfere with replication and transcription, and can lead to mutations [ [] https://www.semanticscholar.org/paper/9b5fd8a9df0539f13f1f9d1b55367495fd69be4b ]. The persistence of these adducts, particularly the dA adducts, is considered a key factor in this compound's high carcinogenicity [ [] https://www.semanticscholar.org/paper/144b915c13b7774c23d84df12ccd35f47b433612 ]. Downstream effects include increased cell proliferation, inflammation, and ultimately tumor formation in various organs, including lung, skin, ovary, and oral tissues [ [] https://www.semanticscholar.org/paper/17295d688d5eab71c08fc6132d0b71b672a0928e , [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].
ANone: this compound has the following structural characteristics:
- Spectroscopic data:
- UV absorption: Exhibits characteristic absorption bands in the UV region, [ [] https://www.semanticscholar.org/paper/cbbe0b9997bd59ac6e1f5e856de49e1468af94f1 ].
- Fluorescence: Exhibits fluorescence in the visible region, valuable for detection and quantification [ [] https://www.semanticscholar.org/paper/cbbe0b9997bd59ac6e1f5e856de49e1468af94f1 ].
- NMR spectroscopy: Provides detailed information about the structure and conformation of the molecule [ [] https://www.semanticscholar.org/paper/6a66bfe278d3480ba0f0d6809c190cbe1b7f8e17 ].
- X-ray diffraction: Reveals the non-planar, distorted structure of the molecule with an angle of 27.6 degrees between the outermost rings and widened bond angles in the fjord region [ [] https://www.semanticscholar.org/paper/e0ef55ee0895d0708343caf8b574911121f851ca ].
ANone: this compound itself is not known to have catalytic properties. Research focuses on its metabolic activation and carcinogenic effects.
ANone: Computational chemistry and modeling play a crucial role in understanding the structure and behavior of this compound and its metabolites.
- Density functional theory (DFT) studies: DFT is used to investigate the conformations, energies, dynamics, and solvent effects on different conformers of this compound diol epoxides (DB[a,l]PDEs) [ [] https://www.semanticscholar.org/paper/e75b209ba43ab06a8f16ba371fe5bc821cbafd31 ]. These studies provide insights into the structural features that influence the reactivity and DNA binding properties of these metabolites.
- Molecular mechanics and dynamics simulations: These simulations can be used to explore the interactions of this compound and its metabolites with DNA, helping to understand how the adducts distort DNA structure and interfere with cellular processes [ [] https://www.semanticscholar.org/paper/254abacf50e7330a2b90ed8a5a200e09e1d77523 ].
ANone: The SAR of this compound focuses on the structural features that contribute to its potent carcinogenicity. Key aspects include:
- Fjord region: The presence of the fjord region in this compound is essential for its high carcinogenic potency. This region allows for the formation of the highly reactive fjord region diol epoxides (DB[a,l]PDEs) [ [] https://www.semanticscholar.org/paper/18c2034371f082837f0151b0c2171fa956b2ad38 ].
- Stereochemistry: The stereochemistry of the DB[a,l]PDEs influences their DNA adduct-forming abilities and the biological consequences of adduct formation [ [] https://www.semanticscholar.org/paper/144b915c13b7774c23d84df12ccd35f47b433612 ].
- Chloro-substitution: Studies on chlorinated this compound derivatives have shown that the position of the chlorine substituent can significantly affect metabolic activation and diol epoxide formation, influencing the predicted biological activity [ [] https://www.semanticscholar.org/paper/100f6be63b725de3b55ea798f538547cc072aa9b ].
ANone: While specific SHE regulations are not mentioned, this compound is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). This classification highlights the need for:
ANone: Studies primarily focus on the metabolic activation and DNA adduct formation of this compound. Detailed PK/PD studies are not a primary focus in the provided research.
ANone: While "efficacy" is not relevant for a carcinogen, abundant research demonstrates the carcinogenic potential of this compound:
- In vitro: this compound and its metabolites induce DNA adduct formation, mutations, and cellular transformations in various cell lines [ [] https://www.semanticscholar.org/paper/9b5fd8a9df0539f13f1f9d1b55367495fd69be4b , [] https://www.semanticscholar.org/paper/5337c8aa22c25fe3bdcfe59f89b1d3c06abd0f7b ].
- In vivo: this compound induces tumors in multiple organs in rodents, including lung, skin, ovary, mammary gland, and oral tissues [ [] https://www.semanticscholar.org/paper/830c9fa91ed2395b5e591919a9eaf78f6dde647d , [] https://www.semanticscholar.org/paper/17295d688d5eab71c08fc6132d0b71b672a0928e , [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].
ANone: While specific resistance mechanisms are not detailed in the research, variations in susceptibility to this compound-induced carcinogenesis are observed:
- Interindividual variation: Differences in metabolic activation, DNA repair capacity, and other factors can influence an individual's susceptibility [ [] https://www.semanticscholar.org/paper/03bbed5f9eb9b98fdbaa2f6c53c9322bb5bf1cca ].
- Species differences: Different species exhibit varying sensitivities to this compound-induced carcinogenicity [ [] https://www.semanticscholar.org/paper/0233a61793639b22f73c53ee70dffe964f255739 ].
ANone: this compound is a potent carcinogen, classified as a probable human carcinogen by IARC. Its toxicology profile centers on its ability to:
- Cause inflammation: Chronic inflammation is a recognized risk factor for cancer development [ [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].
ANone: Key research milestones related to this compound include:
- Identification as an environmental pollutant: this compound is recognized as a constituent of tobacco smoke, combustion emissions, and other environmental sources [ [] https://www.semanticscholar.org/paper/2881be45cf3d3f052e3add7afe32e7dc96d7e9db ].
- Establishment of its potent carcinogenicity: this compound has consistently been shown to be the most potent carcinogenic PAH tested to date in various animal models [ [] https://www.semanticscholar.org/paper/830c9fa91ed2395b5e591919a9eaf78f6dde647d , [] https://www.semanticscholar.org/paper/56a1172cced50479f53cd713d82a8bb1869c84da ].
- Elucidation of its metabolic activation pathway: Research has identified this compound-11,12-dihydrodiol-13,14-epoxide (DB[a,l]PDE) as the key metabolite responsible for its DNA adduct formation and carcinogenicity [ [] https://www.semanticscholar.org/paper/8e9d0f67e06c4a64393cc9398dd07de3e0ddb754 ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



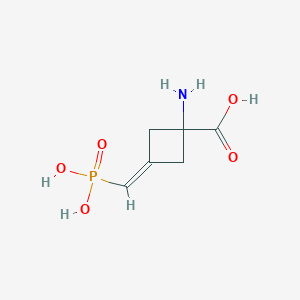

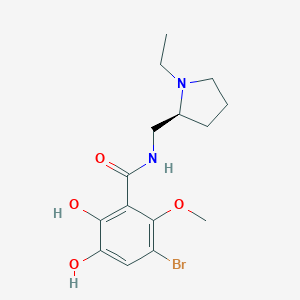
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)





![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)

